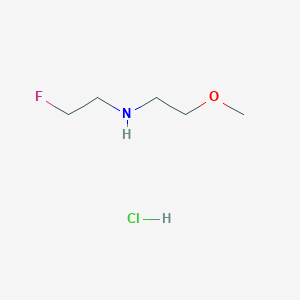

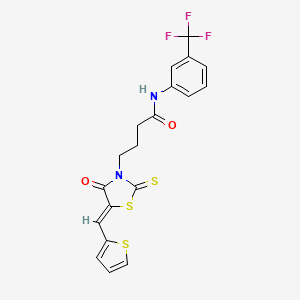

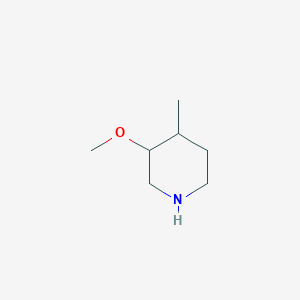

![molecular formula C18H11BrN2O2S B2775352 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide CAS No. 477485-96-4](/img/structure/B2775352.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .

Synthesis Analysis

In pursuit of designing novel chemical entities with antiprotozoal and antimicrobial activities, benzoxazolyl aniline was utilized as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives . These novel analogs were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .Molecular Structure Analysis

The molecular formula of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide” is C19H13N3O2 . Its average mass is 315.325 Da and its monoisotopic mass is 315.100769 Da .Chemical Reactions Analysis

The amidation of 3-benzoxazolyl aniline 1 with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal spp . Moreover, chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 91.7±0.3 cm3, it has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications

- Benzoxazole derivatives serve as valuable starting materials in drug development. Researchers have explored various synthetic strategies for creating benzoxazole-based compounds. These derivatives exhibit a broad substrate scope and functionalization potential, leading to diverse biological activities. For instance, they have demonstrated anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

- Some benzoxazole derivatives have shown promising anti-cancer properties. For example, compound 5d demonstrated inhibition of lung, breast, and colon cancer cell growth, with IC50 values ranging from 51 to 54 μM. Further exploration of its mechanism of action and optimization could lead to effective cancer therapies .

- Benzoxazoles find applications beyond pharmaceuticals. They serve as laser dyes and photochromatic agents. Researchers have explored phenylaminonaphtho[1,2-d]oxazol-2-yl-type compounds as sensors for water in organic solvents using photo-induced electron transfer (PET) mechanisms .

- QSAR methodologies correlate physicochemical properties of compounds with their biological activity. Researchers have used QSAR models to understand the relationship between benzoxazole derivatives’ structural features and their efficacy against specific targets .

- Researchers have developed efficient methods for synthesizing benzoxazoles using green and sustainable approaches. For instance, a heterocyclic ionic liquid catalyst facilitated the direct oxidative amination of benzoxazoles, yielding 2-aminobenzoxazoles with excellent yields .

Medicinal Chemistry and Drug Discovery

Anti-Cancer Research

Material Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling

Green Chemistry and Catalysis

Mechanism of Action

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEPCZVFJSQBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

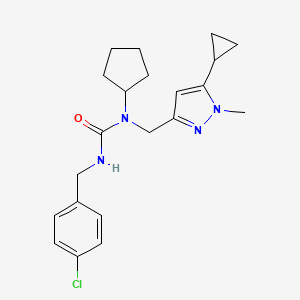

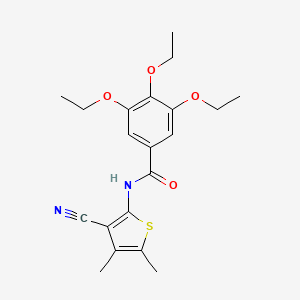

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)

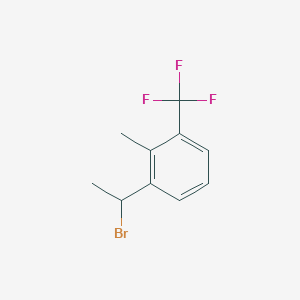

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)

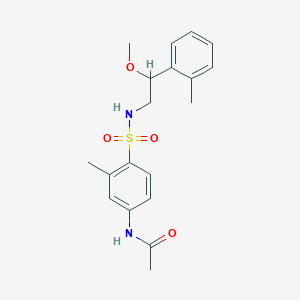

![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)

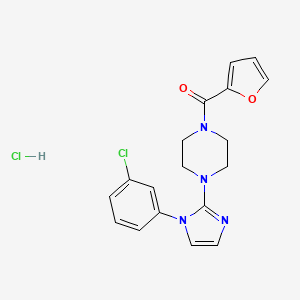

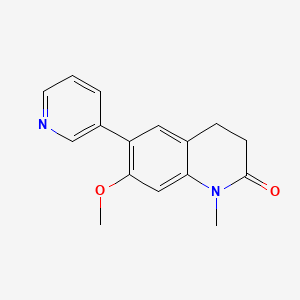

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)